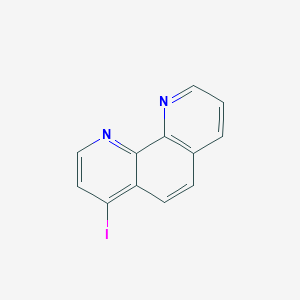

4-Iodo-1,10-phenanthroline

Beschreibung

Contextualization within Nitrogen-Heterocyclic Ligand Chemistry

1,10-Phenanthroline (B135089) (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and its ability to form stable chelate complexes with a wide array of metal ions. researchgate.netchemicalbook.com These characteristics make it a ubiquitous component in catalysts, photosensitizers, and advanced materials. researchgate.net The parent 1,10-phenanthroline is described as an electron-deficient species with significant π-acceptor properties. rsc.org

The functionalization of the phenanthroline core is a primary strategy for tuning the electronic, optical, and steric properties of the resulting ligands and their metal complexes. ineosopen.orgmdpi.com Introducing substituents allows for the precise modulation of a complex's reactivity, stability, and photophysical behavior. researchgate.netresearchgate.net Research has shown that substitution at the 4- and 7-positions can significantly influence the performance of phenanthroline-based systems. For example, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand in copper-catalyzed cross-coupling reactions has demonstrated improved efficiency over the unsubstituted parent ligand. chim.itnih.govsemanticscholar.org

Within this context, 4-Iodo-1,10-phenanthroline serves as a key building block. The presence of the iodine atom provides a reactive site for further chemical modification, enabling the synthesis of a diverse library of 4-substituted phenanthroline ligands that would otherwise be difficult to access. This positions this compound not as an end-product, but as a crucial starting material for creating next-generation ligands with tailored properties.

Significance of Iodinated Aromatic Systems in Organic Synthesis

Iodinated aromatic compounds are highly valuable intermediates in organic synthesis. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in a variety of chemical transformations. This reactivity is harnessed in numerous synthetic applications, most notably in transition-metal-catalyzed cross-coupling reactions.

The iodine atom on the phenanthroline ring of this compound can be readily displaced and substituted with other functional groups. This makes it an ideal substrate for reactions such as Suzuki-Miyaura (carbon-carbon bond formation), Buchwald-Hartwig (carbon-nitrogen bond formation), and Sonogashira (carbon-carbon bond formation) couplings. While specific examples utilizing this compound are not widespread in the literature, the reactivity of analogous halo-phenanthrolines is well-documented. For instance, 4-bromo-1,10-phenanthroline (B3068671) has been successfully used as a substrate in visible light photoredox-catalyzed phosphonylation to yield diethyl (1,10-phenanthrolin-4-yl)phosphonate. mdpi.com This reaction highlights the utility of a halogen at the 4-position as a synthetic handle for introducing new functionalities. mdpi.com

A notable challenge in performing cross-coupling reactions on the phenanthroline scaffold is that the nitrogen atoms of the ligand itself can chelate the transition metal catalyst, leading to catalyst inhibition or deactivation. mdpi.com Overcoming this requires careful optimization of reaction conditions, often involving the use of specialized ligands or an excess of reagents. mdpi.com Despite this challenge, the synthetic utility of the iodo-group makes this compound an indispensable precursor for chemists aiming to construct complex, functionalized phenanthroline derivatives.

Overview of Research Trajectories for Substituted 1,10-Phenanthrolines

Research into substituted 1,10-phenanthrolines is a dynamic area driven by the quest for new molecules with enhanced or novel properties. The strategic placement of functional groups on the phenanthroline backbone allows for the fine-tuning of its characteristics for specific applications.

Key research trajectories include:

Catalysis: The development of ligands that enhance the efficiency, selectivity, and stability of metal catalysts is a major focus. Substituents can alter the steric and electronic environment around the metal center, influencing the catalytic cycle. Substituted phenanthrolines are used as ligands in copper- and iron-catalyzed reactions for C-O, C-N, and C-H bond formation. chim.itarabjchem.org

Luminescent Materials and Sensors: The rigid, aromatic system of phenanthroline provides an excellent scaffold for creating luminescent materials. researchgate.net By attaching various chromophoric or functional groups, researchers can tune the absorption and emission properties of the resulting metal complexes. researchgate.netnih.gov This has led to their use in organic light-emitting diodes (OLEDs) and as highly sensitive chemosensors for detecting specific metal ions or small molecules. rsc.orgineosopen.org Lanthanide complexes with substituted phenanthrolines, for example, are studied for their unique luminescent properties. nih.gov

Biochemical Applications: Phenanthroline derivatives and their metal complexes have been investigated for their ability to interact with biological molecules. For instance, copper-phenanthroline complexes are known to act as chemical nucleases capable of cleaving DNA. chim.it The introduction of substituents can modify these biological activities, leading to potential applications as antitumor or antiparasitic agents.

This compound is a foundational compound that feeds into all these research areas. Its primary role is that of a versatile precursor, enabling access to a wide range of 4-substituted phenanthrolines through the synthetic reactions discussed previously. This allows researchers to systematically investigate structure-property relationships and develop new functional molecules for catalysis, materials science, and biochemistry.

Table of Mentioned Chemical Compounds

Interactive Table: Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₇IN₂ |

| 1,10-Phenanthroline | C₁₂H₈N₂ |

| 3,4,7,8-tetramethyl-1,10-phenanthroline | C₁₆H₁₆N₂ |

| 4-bromo-1,10-phenanthroline | C₁₂H₇BrN₂ |

| Diethyl (1,10-phenanthrolin-4-yl)phosphonate | C₁₆H₁₇N₂O₃P |

| Copper(I) Iodide | CuI |

| 4,7-diphenyl-1,10-phenanthroline | C₂₄H₁₆N₂ |

| 1,10-phenanthroline-5,6-dione | C₁₂H₆N₂O₂ |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H7IN2 |

|---|---|

Molekulargewicht |

306.10 g/mol |

IUPAC-Name |

4-iodo-1,10-phenanthroline |

InChI |

InChI=1S/C12H7IN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H |

InChI-Schlüssel |

YPGDPTZOMNUECX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)I)N=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Iodo 1,10 Phenanthroline

Direct Functionalization Approaches for 1,10-Phenanthroline (B135089) Core Iodination

The direct iodination of the 1,10-phenanthroline core represents the most straightforward approach to synthesizing iodophenanthroline derivatives. A notable metal-free method involves the use of molecular iodine (I₂) in the presence of tert-butylhydroperoxide (TBHP) as an oxidant. rsc.org This reaction proceeds via a dual activation strategy where TBHP activates both the molecular iodine and the heterocyclic substrate, leading to the in-situ generation of an electrophilic iodine species (I⁺) that drives the iodination. rsc.org

Typically, the reaction is performed by heating 1,10-phenanthroline with molecular iodine and TBHP in a solvent such as acetonitrile (B52724) at 80 °C. This method demonstrates high regioselectivity, favoring iodination at the positions beta (β) to the nitrogen atoms (positions 3, 4, 7, and 8). rsc.org By controlling the stoichiometry of the reagents, it is possible to influence the degree of iodination, with increased amounts of iodine and TBHP potentially leading to di-iodinated products. rsc.org

Cross-Coupling Reactions for C-I Bond Derivatization

The carbon-iodine bond in 4-iodo-1,10-phenanthroline is a key functional handle for molecular elaboration through various transition-metal-catalyzed cross-coupling reactions. However, a significant challenge in these transformations is the inherent nature of the 1,10-phenanthroline core to act as a strong chelating ligand for transition metals, which can lead to catalyst inhibition and suppression of the desired reaction. researchgate.net Despite this, several effective protocols have been developed.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has been successfully applied to halogenated phenanthrolines. researchgate.net This reaction allows for the synthesis of various aryl-substituted 1,10-phenanthrolines by reacting iodo-phenanthrolines with substituted areneboronic acids. researchgate.net The conditions typically involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. researchgate.netgre.ac.uk Not only iodo-phenanthrolines but also less reactive chloro-phenanthrolines can be used effectively in these couplings. researchgate.net

Other palladium-catalyzed reactions, such as the Heck-Mizoroki reaction, which couples the aryl iodide with an alkene, are also viable pathways for derivatization, further expanding the range of accessible functionalized phenanthrolines. rsc.orgingentaconnect.com

Table 1: Examples of Palladium-Catalyzed Coupling of Halo-Phenanthrolines This table presents examples of Suzuki coupling reactions, demonstrating the utility of palladium catalysis for derivatizing the phenanthroline core.

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| 2,9-Dichloro-1,10-phenanthroline | 2,6-Dimethylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water, reflux | 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline | 92% | researchgate.net |

| 2,9-Dichloro-1,10-phenanthroline | 2,6-Diisopropylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water, reflux | 2,9-Bis(2,6-diisopropylphenyl)-1,10-phenanthroline | 84% | researchgate.net |

| Aryl Iodides/Bromides | Styrene | Phen-Pd-MOP | K₂CO₃, NMP, 140 °C | Stilbene derivatives | 89-99% | rsc.org |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classical yet effective method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Modified Ullmann amination protocols, which utilize bidentate ligands like 1,10-phenanthroline, can be performed at lower temperatures and with lower catalyst loadings compared to traditional methods. researchgate.net

Research has demonstrated that pre-formed copper(I)-phenanthroline complexes can effectively catalyze the amination and amidation of aryl iodides. researchgate.net These reactions highlight the dual role of phenanthroline, which can act as both the substrate backbone and the essential ligand for the copper catalyst. The choice of phenanthroline ligand can be crucial; for instance, electron-rich derivatives like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) have been shown to be effective in CuI-catalyzed C-O coupling reactions. mdpi.comnih.govresearchgate.netsemanticscholar.org

Table 2: Examples of Copper-Catalyzed Coupling Reactions This table showcases the application of copper catalysts, often ligated by phenanthroline derivatives, in C-N and C-O bond formation.

| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference |

| Aryl Iodide | Amines/Amides | [CuI(phen)₂]Cl or other Cu(I)-phen complexes | Base, Solvent (e.g., Dioxane) | N-Aryl amines/amides | Moderate to Excellent | researchgate.net |

| 4-Iodo-1H-1-tritylpyrazole | Alcohols | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | tBuOK, 130 °C, MW | 4-Alkoxypyrazole | up to 66% | mdpi.comsemanticscholar.org |

| Aryl Boronic Species | [¹²⁵I]NaI | [Cu(OAc)₂]₂ / 1,10-phenanthroline | MeOH/MeCN, 80 °C | Radioiodinated Arene | 13-94% | acs.org |

The Sonogashira coupling reaction, which creates a C-C bond between a terminal alkyne and an aryl halide, is a powerful tool for installing ethynyl (B1212043) groups onto the phenanthroline scaffold. psu.edu This reaction is typically co-catalyzed by palladium and copper complexes. psu.edu The resulting phenanthroline-alkyne conjugates are of significant interest for constructing rigid, linear molecular wires and advanced functional materials. mdpi.comresearchgate.net

While direct Sonogashira coupling of this compound is a primary strategy for derivatization, related transformations have also been explored. For example, 3-ethynyl- Current time information in Bangalore, IN.acs.org-phenanthroline has been coupled with substituted di-iodobenzenes in a Sonogashira reaction to produce complex phenanthroline-containing architectures. mdpi.comresearchgate.net Additionally, iron-catalyzed Sonogashira-type reactions have been developed where 1,10-phenanthroline serves as a highly effective ligand, demonstrating its compatibility and importance in this class of transformation. nih.govsci-hub.se

Regioselective Synthesis and Isomer Control for Iodophenanthroline Derivatives

Achieving regioselectivity in the functionalization of the 1,10-phenanthroline core is crucial for the synthesis of specific isomers and for controlling the properties of the final molecule. As mentioned, direct iodination with I₂/TBHP preferentially occurs at the electron-deficient positions β to the ring nitrogens (3, 4, 7, and 8). rsc.org

Controlling which of these positions is iodinated can be achieved by leveraging the electronic effects of pre-existing substituents. A key strategy for achieving isomer control is to use blocking groups. For example, a synthetic route has been reported where 1,10-phenanthroline is first brominated to yield 5,6-dibromo-1,10-phenanthroline. researchgate.net Subsequent iodination of this intermediate using TBHP as a radical source directs the iodine atom specifically to the 3-position, yielding 5,6-dibromo-3-iodo-1,10-phenanthroline. researchgate.net This demonstrates that blocking the 5 and 6 positions effectively funnels the subsequent electrophilic attack to the next most reactive sites. This principle of stepwise functionalization, where the specific reactivity of each pair of carbon atoms ( psu.edunih.gov, mdpi.comresearchgate.net, nih.govresearchgate.net, and mdpi.comsemanticscholar.org) is exploited, is fundamental to creating precisely substituted, non-symmetrical phenanthroline systems. nih.gov

Advanced Functionalization for Tailored Molecular Architectures

The derivatization of this compound is not an end in itself but a means to create sophisticated molecules with specific functions. The functionalized phenanthrolines serve as platforms for a diverse range of applications, including luminescent materials, catalysts, and sensors. researchgate.net

For instance, aryl-substituted phenanthrolines synthesized via Suzuki coupling can be used as key intermediates for bimacrocyclic chiral ligands. researchgate.net In another example of advanced application, a 1,10-phenanthroline derivative was synthesized and incorporated into a sol-gel glass matrix along with europium ions. researchgate.net This process resulted in a covalently linked, luminescent inorganic-organic hybrid material, showcasing the role of the phenanthroline unit in building advanced optical materials. researchgate.net Furthermore, phenanthroline-based structures can be polymerized to create microporous organic polymers (MOPs). These materials can act as robust supports for heterogeneous catalysts, such as palladium, for use in further organic transformations like Suzuki and Heck coupling reactions. rsc.org

Coordination Chemistry of 4 Iodo 1,10 Phenanthroline and Its Metal Complexes

Ligand Design Principles in Metal Complexation

The design of ligands for specific applications in metal complexation hinges on the ability to control the coordination environment around the metal center. 1,10-phenanthroline (B135089) and its derivatives are N-heterocyclic organic compounds that are widely utilized as ligands in coordination chemistry due to their capacity to form stable complexes with a variety of metal ions. mdpi.com The two nitrogen atoms in the phenanthroline core act as a bidentate chelating agent, binding to the metal ion.

The introduction of substituents at various positions on the phenanthroline ring can significantly alter the ligand's properties. For instance, substituents can modulate the energy of the ligand-based excited triplet state, which in turn affects the luminescent properties of the corresponding lanthanide complexes. semanticscholar.org The functionalization of the phenanthroline core can also improve the solubility of the resulting complexes in different solvents, a crucial factor for many applications. semanticscholar.org In the case of 4-iodo-1,10-phenanthroline, the iodine substituent is expected to influence the ligand's electronic properties through inductive and resonance effects. Furthermore, the presence of the heavy iodine atom can promote spin-orbit coupling, which can have significant implications for the photophysical properties of the resulting metal complexes, particularly in the context of luminescence. researchgate.net

Complexation with Transition Metal Ions

1,10-phenanthroline and its derivatives form stable complexes with a wide range of transition metals. wikipedia.org These complexes exhibit diverse structural and electronic properties, leading to applications in areas such as catalysis, bioinorganic chemistry, and materials science. mdpi.com The coordination of this compound to transition metal ions is expected to yield complexes with unique characteristics arising from the presence of the iodo-substituent.

The reaction of substituted 1,10-phenanthroline ligands with transition metal ions can lead to the formation of both mononuclear and polynuclear complexes. rsc.orgjournalirjpac.com In mononuclear complexes, a single metal ion is coordinated by one or more ligand molecules. For example, complexes with the general formula [M(phen)3]2+ (where M is a transition metal like Fe, Ni, or Co) are well-known. wikipedia.org

Polynuclear architectures, where multiple metal centers are bridged by ligands, can also be formed. The nature of the resulting architecture is influenced by the reaction conditions, the stoichiometry of the reactants, and the nature of the ligands and counter-ions involved. For instance, the deprotonation of N-thiophosphorylated thioureas and their reaction with CuI can lead to the formation of polynuclear copper(I) complexes. rsc.org The subsequent reaction of these polynuclear complexes with 1,10-phenanthroline can then yield mixed-ligand mononuclear complexes. rsc.orgnih.gov The use of transition metal complexes with phenanthroline as structure-directing agents has also been shown to produce iodoargentate hybrids with varying dimensionalities, from zero-dimensional clusters to one-dimensional chains. acs.orgnih.govdntb.gov.ua

| Complex Type | Metal Ion(s) | Ligand(s) | Structural Feature | Reference(s) |

| Mononuclear | Fe(II), Ni(II) | 1,10-phenanthroline | [M(phen)3]2+ | wikipedia.org |

| Mononuclear | Cu(I) | 1,10-phenanthroline, N-thiophosphorylated thioureas | Mixed-ligand complex | rsc.orgnih.gov |

| Polynuclear | Cu(I) | N-thiophosphorylated thioureas | [Cu4L4], [Cu8L8], [Cu3L3] | rsc.orgnih.gov |

| Polynuclear | Ag(I), Co(II)/Ni(II)/Zn(II) | 1,10-phenanthroline, Iodide | Iodoargentate clusters and chains | acs.orgnih.gov |

The coordination geometry around the metal center in 1,10-phenanthroline complexes is a key determinant of their physical and chemical properties. Single-crystal X-ray diffraction is a powerful technique used to elucidate the precise three-dimensional arrangement of atoms in these complexes. rsc.orgacs.org

In many transition metal complexes of 1,10-phenanthroline, the metal ion adopts a distorted octahedral or tetrahedral geometry. For example, in mixed-ligand mononuclear Cu(I) complexes with 1,10-phenanthroline and N-thiophosphorylated thioureas, the copper center can exhibit a distorted tetrahedral coordination. rsc.org Similarly, in iodoargentate hybrids directed by [TM(phen)3]2+ (TM = Co, Ni, Zn), the transition metal cations are typically found in an octahedral environment provided by the three bidentate phenanthroline ligands. acs.orgnih.gov

The introduction of substituents on the phenanthroline ring can influence the steric hindrance around the metal center, potentially leading to changes in the coordination geometry. While specific structural data for this compound complexes with transition metals are not widely available, it is reasonable to expect that the iodo-substituent would not significantly alter the preferred coordination geometries compared to the parent 1,10-phenanthroline ligand, given its position.

The electronic and magnetic properties of transition metal complexes are governed by the d-electron configuration of the metal ion and the nature of the ligand field. du.edu.egresearchgate.net The 1,10-phenanthroline ligand creates a relatively strong ligand field, which can lead to both high-spin and low-spin complexes depending on the specific metal ion. du.edu.eg

The magnetic properties of these complexes are often studied using techniques such as magnetic susceptibility measurements. researchgate.net The magnetic moment of a complex can provide information about the number of unpaired electrons and thus the spin state of the metal ion. du.edu.eg For instance, many Fe(II) complexes of 1,10-phenanthroline are diamagnetic (low-spin), while others can exhibit spin-crossover behavior. mdpi.com

The electronic properties are typically investigated using UV-Vis spectroscopy. journalirjpac.com The spectra of these complexes are characterized by metal-to-ligand charge transfer (MLCT) bands, which are responsible for their often intense colors. soton.ac.uk The energy of these MLCT bands can be tuned by modifying the substituents on the phenanthroline ligand. The introduction of an iodo-substituent in this compound is expected to influence the electronic properties of its metal complexes. The heavy iodine atom could also potentially influence the magnetic properties through spin-orbit coupling effects, although detailed studies on such complexes are needed to confirm this. aps.org

Complexation with Lanthanide Ions for Luminescent Applications

Lanthanide ions are well-known for their unique luminescent properties, which arise from f-f electronic transitions. diva-portal.org However, these transitions are often parity-forbidden, leading to very low absorption coefficients. unesp.br To overcome this limitation, organic ligands, such as 1,10-phenanthroline and its derivatives, are used as "antennas" to absorb light and transfer the energy to the lanthanide ion, a process known as the "antenna effect". semanticscholar.orgresearchgate.netnih.govnih.gov

The complexation of this compound with lanthanide ions is of particular interest for luminescent applications. The presence of the heavy iodine atom is expected to enhance the efficiency of the antenna effect by promoting intersystem crossing in the ligand, a crucial step in the energy transfer process. researchgate.net

The antenna effect in lanthanide complexes involves a multi-step process:

Light Absorption: The organic ligand absorbs light, typically in the UV region, and is excited from its ground singlet state (S₀) to an excited singlet state (S₁). diva-portal.org

Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁). diva-portal.org The efficiency of this process can be enhanced by the presence of heavy atoms, such as iodine, in the ligand structure. researchgate.net

Energy Transfer: Energy is transferred from the triplet state of the ligand (T₁) to an excited state of the lanthanide ion. For this energy transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the energy of the accepting level of the lanthanide ion. researchgate.netmdpi.com

Luminescence: The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic sharp emission bands of the lanthanide. diva-portal.org

| Lanthanide Ion | Antenna Ligand | Key Feature of Energy Transfer | Potential Application | Reference(s) |

| Eu(III), Tb(III) | Substituted 1,10-phenanthrolines | Ligand-sensitized luminescence via triplet state | Biological assays, emitters | unesp.brnih.gov |

| Eu(III) | 2-(Phenylethynyl)-1,10-phenanthroline | T₁ state of ligand is higher than the emitting levels of Eu(III) | Luminescent materials | semanticscholar.orgmdpi.com |

| Eu(III), Tb(III), Dy(III) | Chiral 1,10-phenanthroline derivative | Metal-centered luminescence | Sensing, optoelectronics | rsc.org |

| Sm(III), Eu(III), Tb(III), Dy(III), Yb(III) | 2,4,6-trichlorobenzoic acid-1,10-phenanthroline | Characteristic f-f emission | Photoluminescent materials | osti.gov |

Supramolecular Assemblies Utilizing Iodophenanthroline Scaffolds

The strategic placement of an iodine atom onto the 1,10-phenanthroline framework provides a powerful tool for the rational design and construction of complex supramolecular architectures. The iodine substituent is not merely a passive functional group; it actively directs the self-assembly of molecular units through specific and predictable non-covalent interactions, primarily halogen bonding. This has led to the development of a diverse range of supramolecular structures, from discrete multi-component adducts to extended coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.org

The ability of a halogen atom to act as an electrophilic species (a halogen bond donor) and engage in attractive interactions with a Lewis base (a halogen bond acceptor) is a key principle in modern supramolecular chemistry. acs.orgbeilstein-journals.org In iodophenanthroline systems, the electron-withdrawing nature of the phenanthroline ring system enhances the electrophilic character of the covalently bonded iodine atom, making it a reliable directional force in crystal engineering. beilstein-journals.org These interactions, such as I···N, I···O, and I···π, are strong enough to guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.comacs.org

Research into coordination polymers has demonstrated the utility of iodo-substituted ligands in building extended structures. For instance, the use of ligands like 5-iodo-isophthalic acid in conjunction with 1,10-phenanthroline has resulted in the formation of coordination polymers where the assembly is significantly influenced by halogen bonding. acs.org In a zinc-based coordination polymer, [Zn₂(5-iipa)₂(phen)₂(H₂O)]n, double zigzag metal-organic chains are further organized into a three-dimensional supramolecular structure through interchain I···π interactions. acs.org Similarly, isomorphous cadmium and manganese complexes, [Cd₂(5-iipa)₂(phen)₂]n and [Mn₂(5-iipa)₂(phen)₂]n, form two-dimensional layers that are linked into 3D structures via interlayer I···π and C–H···π interactions. acs.org

The influence of the iodine atom extends to creating rare and complex topologies. In certain manganese and cobalt coordination polymers, I···I and O···I halogen bonds are responsible for the formation of 2-fold and 3-fold interpenetrating 3D supramolecular architectures. acs.org These findings underscore the pivotal role of the iodo-substituent in dictating the final solid-state arrangement, a fundamental goal of crystal engineering.

The table below summarizes key structural features of selected coordination polymers where iodo-substituted ligands and 1,10-phenanthroline contribute to the supramolecular assembly, highlighting the role of halogen bonding.

| Compound | Metal Ion | Key Supramolecular Interaction(s) | Resulting Architecture | Ref. |

| [Zn₂(5-iipa)₂(phen)₂(H₂O)]n | Zn(II) | I···π | 1D double zigzag chains linked into a 3D network | acs.org |

| [Cd₂(5-iipa)₂(phen)₂]n | Cd(II) | I···π, C–H···π | 2D layers linked into a 3D supramolecular structure | acs.org |

| [Mn₂(5-iipa)₂(phen)₂]n | Mn(II) | I···π, C–H···π | 2D layers linked into a 3D supramolecular structure | acs.org |

| [Mn₄(5-iipa)₄(bpe)₄·5H₂O]n | Mn(II) | I···I | 2-fold interpenetrating 3D supramolecular architecture | acs.org |

| [Co(5-iipa)(m-bix)]n | Co(II) | O···I | 2-fold interpenetrating 3D supramolecular architecture | acs.org |

Catalytic Applications of 4 Iodo 1,10 Phenanthroline Based Systems

Homogeneous Catalysis Mediated by Iodophenanthroline Complexes

In homogeneous catalysis, 4-iodo-1,10-phenanthroline participates as a ligand in a soluble metal complex, facilitating a variety of coupling reactions in the liquid phase.

While 1,10-phenanthroline (B135089) and its derivatives are known to serve as ligands in palladium-catalyzed carbon-carbon bond-forming reactions, specific studies detailing the performance of this compound are not extensively documented in the surveyed literature. However, the general utility of the phenanthroline scaffold in key reactions like the Heck and Sonogashira couplings provides a framework for its potential applications.

Heck Reaction : The Heck reaction, which couples aryl halides with alkenes, often utilizes palladium catalysts. organic-chemistry.org Phenanthroline-based ligands can stabilize the palladium center and promote catalytic activity. For instance, a highly efficient palladium-catalyzed Heck reaction has been reported using 2,3,8,9-tetraphenyl-1,10-phenanthroline as a ligand. rsc.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org The choice of ligand is critical to the reaction's success. While various ligands are employed, the specific use of this compound is not a common feature in the literature. However, studies have shown that phenanthroline derivatives can be effective; for example, a copper-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes was successfully carried out using 3-phosphino-1,10-phenanthroline (3-Pphen) as a ligand in water. nih.gov

The presence of the iodo-substituent on the phenanthroline ring could potentially be leveraged for further functionalization of the ligand itself or influence the electronic properties of the metal center, although detailed studies are required to confirm these effects.

Copper-catalyzed Ullmann-type reactions are fundamental for forming carbon-heteroatom bonds. In these reactions, 1,10-phenanthroline and its substituted derivatives are crucial ligands that can accelerate the process and allow for milder reaction conditions. researchgate.net

Computational studies on Ullmann-type couplings of iodobenzene (B50100) with methanol (B129727) and methylamine (B109427) have shown that the 1,10-phenanthroline ligand promotes O-arylation reactions. nih.gov The choice of ligand is critical for directing the selectivity between N-arylation and O-arylation. nih.gov For instance, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) has been identified as optimal for the highly selective copper-catalyzed Ullmann-type coupling of bromoiodoarenes with oxazolidinones, effectively promoting C-N bond formation. nih.gov

In a study on the CuI-catalyzed coupling of 4-iodo-1H-1-tritylpyrazole with allyl alcohol, 1,10-phenanthroline was tested as a ligand, although it did not yield the desired product under the initial conditions. nih.gov The more substituted 3,4,7,8-tetramethyl-1,10-phenanthroline, however, proved effective under microwave irradiation. nih.gov

| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI / 1,10-phenanthroline (L3) | DMF | 100 | 24 | 0 |

| 2 | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline (L4) | Allyl alcohol | 130 (MW) | 1 | 66 |

These findings underscore the importance of the phenanthroline backbone in C-O and C-N coupling reactions, suggesting that this compound could serve as a viable ligand in similar catalytic systems.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, used to form 1,2,3-triazoles. nih.gov The reaction mechanism involves the formation of copper(I) acetylides. nih.gov While ligands can accelerate the reaction, the role of phenanthroline derivatives has been varied. In one study involving the cycloaddition of organic azides and 1-iodoalkynes, 1,10-phenanthroline was found to be an ineffective ligand. nih.gov The success of the CuAAC reaction is often highly dependent on the specific combination of substrates, catalyst, and ligand. nih.gov

A significant application of phenanthroline-based ligands is in the copper-catalyzed iododeboronation of arylboronic acids, a reaction valuable for synthesizing aryl iodides, including those with radioisotopes for medical imaging. nih.gov Detailed experimental and computational studies have elucidated the mechanism of this reaction using a [Cu(OAc)₂]₂·2H₂O and 1,10-phenanthroline (phen) system. nih.govst-andrews.ac.uk

The proposed mechanism, based on the Chan-Lam coupling framework, involves several key steps:

Transmetalation : The aryl group is transferred from the boronic acid to the Cu(II) center. The phenanthroline ligand plays a crucial role here, facilitating the process through hydrogen bonding to an in-situ generated organoboron boronate. nih.govresearchgate.net

Disproportionation/Oxidation : The resulting Cu(II)(aryl) species undergoes further transformation. The mechanism involves disproportionation to a Cu(III) species or other oxidative events. nih.govst-andrews.ac.uk Ligand loss and gain are integral to these key oxidative steps. researchgate.net

Reductive Elimination : The aryl iodide product is formed via reductive elimination, regenerating a Cu(I) species. nih.gov

Catalyst Regeneration : The Cu(I) is reoxidized to Cu(II) by air, completing the catalytic cycle. st-andrews.ac.uk

Studies using pre-formed copper-phenanthroline complexes, such as [Cu(OAc)(phen)]OAc, have demonstrated their catalytic competency in the iododeboronation reaction, achieving high yields of the desired aryl iodide. researchgate.net

| Catalyst (10 mol%) | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| [Cu(OAc)(phen)]OAc | 4-methoxy-phenylboronic acid | MeOH/H₂O (4:1), air, 50 °C | 4-iodoanisole | 80% |

| [Cu₂(OAc)₂(phen)₂]·µ-H₂O | 4-methoxy-phenylboronic acid | MeOH/H₂O (4:1), air, 50 °C | 4-iodoanisole | 6% |

These mechanistic insights highlight the critical role of the phenanthroline ligand in the catalytic cycle, providing a framework for understanding how derivatives like this compound could function in such systems. nih.gov

Heterogeneous Catalysis Incorporating Iodophenanthroline Ligands

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that are more easily separated from reaction products, enhancing their recyclability and industrial applicability.

Phenanthroline-based ligands can be anchored to inorganic supports like silica (B1680970), titania, or zeolites. researchgate.net One approach involves synthesizing a phenanthroline derivative with a functional group suitable for grafting onto the support. For example, 1,10-phenanthroline can be derivatized and then immobilized on polystyrene/divinylbenzene solid supports. nih.gov

A more integrated approach involves the synthesis of periodic mesoporous organosilicas (PMOs) where the phenanthroline moiety is part of the silica framework itself. A 1,10-phenanthroline-based PMO was synthesized by the co-condensation of a bis(trialkoxysilyl)-functionalized phenanthroline precursor. nih.gov This material can then be used as a solid ligand to immobilize active metal complexes. nih.gov

Another strategy involves synthesizing phenanthroline-based microporous organic polymers (Phen-MOPs), which can serve as a platform to support transition metal catalysts. A Phen-MOP post-modified with palladium acetate (B1210297) was shown to be a highly efficient and reusable heterogeneous catalyst for Suzuki-Miyaura and Heck coupling reactions. nih.gov The catalyst could be reused over 10 times without significant loss of activity. nih.gov

The iodo-group in this compound offers a potential handle for specific immobilization strategies, for example, through carbon-carbon coupling reactions (like Sonogashira or Suzuki) with a functionalized support, allowing for covalent anchoring of the ligand.

Research Findings on this compound in Organocatalysis Remain Undocumented

A comprehensive review of available scientific literature and chemical databases has found no specific studies detailing the application of this compound as an organocatalyst for the metal-free cyano-functionalization of aryl halides.

While the parent compound, 1,10-phenanthroline, and its various derivatives are well-known as highly effective ligands in transition metal-catalyzed reactions, including cyanation, their roles in metal-free, purely organocatalytic transformations are less explored.

Notably, research has been published on the use of unsubstituted 1,10-phenanthroline as an organocatalyst to promote the cyanation of aryl iodides. This discovery highlighted a novel metal-free pathway for forming aryl cyanides. In that specific study, other substituted phenanthrolines, such as 4,7-dichloro-1,10-phenanthroline, were investigated, but they demonstrated lower catalytic efficiency than the parent molecule.

However, despite the investigation into other halogenated derivatives, no literature has emerged that specifically describes a similar organocatalytic role for this compound in the cyano-functionalization of aryl halides. Consequently, detailed research findings, reaction mechanisms, and data tables for this specific application are not available. The scientific community has, to date, not published any work that would fulfill the requested article structure.

Applications in Advanced Materials Science and Optoelectronics

Development of Photoactive Systems

The 1,10-phenanthroline (B135089) core is a fundamental component in the design of photoactive systems, including those used for photocatalysis and light-harvesting applications. Its derivatives are widely used as ligands in metal complexes, where they can significantly influence the electronic and photophysical properties of the final assembly. researchgate.netchemicalbook.com

The introduction of a halogen, such as iodine, onto the phenanthroline framework allows for the systematic tuning of these properties. While research often focuses on various substituted phenanthrolines, the principles can be extended to the 4-iodo derivative. For instance, metal-organic complexes (MOCs) incorporating phenanthroline derivatives have been shown to exhibit photochromism. rsc.org This color-changing behavior upon light irradiation is often due to a photoinduced electron transfer (ET) process. rsc.org In these systems, the phenanthroline ligand acts as an electron acceptor. rsc.org

The 4-iodo-1,10-phenanthroline can serve as a crucial building block for more complex photoactive molecules. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.net This allows for the attachment of various functional groups, including chromophores or electron-donating/withdrawing moieties, to the phenanthroline core. This synthetic versatility is essential for creating sophisticated photoactive systems with tailored light-absorbing and energy-transfer properties. For example, phenanthroline derivatives with alkynyl groups have been synthesized via Sonogashira coupling to create ruthenium complexes for potential photocatalytic applications. researchgate.net

Chemosensing Platforms Based on Iodophenanthroline Scaffolds

The rigid, planar structure and the presence of two nitrogen atoms in a specific juxtaposition make 1,10-phenanthroline an excellent chelating agent for various metal ions. researchgate.netchemicalbook.com This inherent property has been extensively exploited to develop chemosensors that can detect specific ions through changes in their optical or electrochemical properties. researchgate.net

Derivatives of 1,10-phenanthroline can be designed to exhibit differential responses to various metal ions. For example, a simple amidic derivative of 1,10-phenanthroline shows distinct changes in its absorption spectrum upon binding with Cd²⁺, Zn²⁺, and Cu²⁺ ions, allowing it to function as a molecular logic gate. researchgate.net

The this compound scaffold serves as a platform for creating more advanced chemosensors. The iodine substituent can be replaced with complex signaling units or receptor groups through cross-coupling reactions. This enables the construction of highly selective and sensitive sensors. Furthermore, the electronic properties of the phenanthroline ring can be fine-tuned by the iodo-substituent, potentially influencing the binding affinity and selectivity for target analytes. Porphyrin analogues embedded with a 1,10-phenanthroline subunit have been developed as fluorescent sensors for magnesium cations, demonstrating the potential of these systems. nih.gov The fluorescence properties of these sensors are often governed by processes like photoinduced electron transfer (d-PET) from a donor site to the phenanthroline acceptor subunit. nih.gov

Incorporation into Polymeric and Hybrid Materials

The incorporation of 1,10-phenanthroline units into the backbone of conjugated polymers is a strategy to develop materials with enhanced nonlinear optical properties and unique photophysical characteristics. researchgate.net These heteroaromatic systems can increase the first-order hyperpolarizabilities of the material. researchgate.net Phenanthroline/phenyleneethynylene polymers, for instance, have been shown to exhibit high fluorescence efficiency and solvent-dependent absorption and emission spectra. researchgate.net

This compound is a key monomer for synthesizing such functional polymers. The iodine groups can be utilized in polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create extended conjugated systems. This allows for the precise integration of the phenanthroline unit's electronic and chelating properties into a macromolecular structure.

Hybrid materials combining phenanthroline derivatives with inorganic components have also been developed. A series of photochromic solid materials were created by hybridizing metal chlorides (from Zn, Cd, and Pb) with 1,10-phenanthroline and its chloro-derivative. rsc.org These materials exhibited distinct structures, ranging from isolated molecular complexes to hybrid chains, and displayed color changes upon irradiation due to photoinduced electron transfer between the chloride ions (donors) and the phenanthroline ligands (acceptors). rsc.org The use of this compound in similar hybrid systems could lead to materials with modulated photochromic performance and potentially different structural motifs.

| Hybrid Material | Metal Ion | Ligand | Resulting Structure |

| [ZnCl₂(phen)] | Zn(II) | 1,10-phenanthroline | Isolated molecular complex |

| [CdCl₂(phen)] | Cd(II) | 1,10-phenanthroline | Hybrid chain |

| [PbCl₂(phen)] | Pb(II) | 1,10-phenanthroline | Hybrid chain |

| [Cd₂Cl₄(5-Cl-phen)₂] | Cd(II) | 5-chloro-1,10-phenanthroline | Hybrid chain |

This table is based on data for 1,10-phenanthroline and its chloro-derivative, illustrating the structural diversity achievable in hybrid materials. rsc.org

Luminescent Materials and Sol-Gel Derived Systems

Pristine 1,10-phenanthroline is a weakly fluorescent molecule, but its derivatives can be engineered to create highly luminescent materials. researchgate.netrsc.org One effective strategy to improve emission efficiency is to introduce suitable substituents onto the phenanthroline ring to increase the energy gap between the emissive π–π* and the non-emissive n–π* excited states. researchgate.net

Coordination of phenanthroline ligands to metal ions, particularly rare-earth elements like Europium (Eu), is a well-established method for creating materials with strong luminescence. mdpi.com In these complexes, the phenanthroline derivative often acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light at its characteristic wavelength. For example, replacing a diglyme (B29089) ligand with 1,10-phenanthroline in a Europium complex resulted in a more than six-fold increase in the second-order nonlinear optical (NLO) response. mdpi.com

The this compound derivative can be particularly useful in this context. The heavy iodine atom can promote intersystem crossing, potentially enhancing phosphorescence or facilitating energy transfer in metal complexes. Moreover, its utility as a synthetic intermediate allows for the attachment of other functional groups to further tune the luminescent properties of the final material. researchgate.net While specific data on sol-gel systems incorporating this compound is limited, the general compatibility of phenanthroline derivatives with sol-gel processes suggests their potential for creating robust, transparent, and luminescent hybrid glasses for optical applications.

| Europium Complex | Ligand | NLO Response (μβEFISH in 10⁻⁴⁸ esu) |

| [Eu(hfa)₃(phen)] | 1,10-phenanthroline | 1016 |

| [Eu(tta)₃(phen)] | 1,10-phenanthroline | 920 |

This table shows the significant second-order nonlinear optical (NLO) response of Europium complexes bearing the 1,10-phenanthroline ligand. mdpi.com

Mechanistic and Theoretical Investigations of 4 Iodo 1,10 Phenanthroline Systems

Reaction Mechanism Elucidation using Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are crucial in detailing the step-by-step sequence of chemical reactions, identifying transient intermediates, and understanding the factors that govern reaction rates. While specific studies focusing exclusively on the reaction mechanisms of 4-Iodo-1,10-phenanthroline are not extensively documented in the reviewed literature, the principles of mechanistic elucidation using these techniques on related 1,10-phenanthroline (B135089) systems are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for monitoring the kinetics of reactions in solution. By tracking the change in concentration of reactants and products over time, rate constants can be determined. For example, in ligand substitution reactions involving platinum(II) complexes with 1,10-phenanthroline, 1H NMR spectroscopy has been used to confirm the substitution of other ligands. researchgate.net The aromatic region of the NMR spectrum for this compound would be expected to show characteristic shifts upon coordination to a metal center or during a chemical transformation, allowing for the monitoring of the reaction progress.

UV-Visible spectrophotometry is another widely used technique for studying the kinetics of complex formation. The formation of a metal complex with this compound would likely result in a significant change in the UV-Vis absorption spectrum, often due to metal-to-ligand charge transfer (MLCT) bands. hrpub.org By monitoring the change in absorbance at a specific wavelength, the rate of reaction can be followed. For instance, the kinetics of the reaction between a cis-[Pt(p-FC6H4)2(SMe2)2] complex and 1,10-phenanthroline have been successfully monitored using this method, allowing for the determination of pseudo-first-order rate constants. hrpub.org

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering a molecular-level understanding of chemical structures and processes that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about the geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density in a molecule. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of the chemical stability and electrical transport properties of a molecule. mdpi.com

For 1,10-phenanthroline and its derivatives, DFT studies have been employed to understand their coordination with metal ions and to predict their reactivity. mdpi.comresearchgate.net The introduction of an iodine atom at the 4-position of the phenanthroline ring is expected to influence its electronic properties. The iodine atom, being electron-withdrawing, could lower the energy of the LUMO, potentially affecting the compound's electron-accepting capabilities and its reactivity in complex formation.

While specific DFT data for this compound is not available in the reviewed literature, the following table presents representative DFT-calculated electronic properties for nickel-phenanthroline complexes to illustrate the type of data obtained from such studies. mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Analysis of Ni-phenanthroline Complexes (all values are in eV)

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Ni(phen)2(H2O)(ONO2) | -7.13 | -1.50 | 5.63 |

| [Ni(phen)2(H2O)Cl]Cl | -6.88 | -1.70 | 5.18 |

| [Ni(phen)(CH3CN)(ONO2)(O2NO)] | -8.11 | -1.17 | 6.94 |

| Ni(phen)32·H2O·C2H5OH | -6.44 | -1.70 | 4.74 |

This data is for representative Ni-phenanthroline complexes and is intended to be illustrative of the outputs of DFT calculations. Data for this compound is not available in the provided search results.

Global reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can also be calculated to provide a quantitative measure of the reactivity of a molecule. scielo.org.mxnih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions. In the context of this compound, MD simulations could be employed to investigate the dynamics of its coordination to a metal center, the stability of the resulting complex, and the interactions of the complex with its surrounding environment, such as solvent molecules or biological macromolecules.

For example, MD simulations have been used to study the binding of a Pt(II)-phenanthroline complex to the N-terminal fragment of the amyloid-β peptide. mdx.ac.uk These simulations revealed that the platinum-bound peptide adopts structures with a larger radius of gyration compared to the metal-free peptide and that the hydrogen bonding within the peptide is disrupted by the binding of the platinum complex. mdx.ac.uk The presence of the bulky and polarizable iodine atom in this compound would likely influence the non-covalent interactions, such as π-stacking and van der Waals forces, between the ligand and its binding partner, which could be explored through MD simulations. rsc.org

Time-dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption and emission spectra of molecules. nih.gov It can be used to calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. mdpi.com

For copper(I) iodide complexes with substituted 1,10-phenanthroline ligands, TD-DFT calculations have been instrumental in interpreting their photophysical properties. nih.gov These calculations have shown that the broad charge-transfer bands observed in the UV-Vis spectra are due to mixed transitions from orbitals involving the copper and iodide to the π* orbitals of the phenanthroline ligand. nih.gov Furthermore, TD-DFT can help in understanding the nature of the excited states and predicting the pathways for emission, such as fluorescence and phosphorescence.

While specific TD-DFT predictions for this compound are not detailed in the provided search results, the following table presents representative TD-DFT calculated absorption data for Ni-phenanthroline complexes to illustrate the nature of such predictions. mdpi.com

Table 2: Representative TD-DFT Calculated Absorption Maxima (λmax) for Ni-phenanthroline Complexes

| Complex | Calculated λmax (nm) |

| Ni(phen)2(H2O)(ONO2) | 238 |

| [Ni(phen)2(H2O)Cl]Cl | 274, 312 |

| [Ni(phen)(CH3CN)(ONO2)(O2NO)] | 198, 232 |

| Ni(phen)32·H2O·C2H5OH | 274 |

This data is for representative Ni-phenanthroline complexes and is intended to be illustrative of the outputs of TD-DFT calculations. Data for this compound is not available in the provided search results.

Kinetic Studies of Ligand Reactivity and Complex Formation

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. The reactivity of this compound in complex formation reactions is a key aspect of its chemistry. The rate of complex formation is influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand.

The kinetics of substitution reactions involving 1,10-phenanthroline and its derivatives with various metal complexes have been studied using techniques like the stopped-flow method. ias.ac.in These studies often reveal the reaction order with respect to each reactant and allow for the determination of the rate law and the rate constant. For example, the reaction of a platinum(II) complex with 1,10-phenanthroline was found to follow a pseudo-first-order rate law. researchgate.net

The electronic effect of the iodo-substituent at the 4-position of the phenanthroline ring is expected to influence its reactivity. The electron-withdrawing nature of the iodine atom may affect the nucleophilicity of the nitrogen atoms, which could in turn affect the rate of complex formation.

While specific kinetic data for this compound is not available in the provided search results, the following table presents activation parameters for the reaction of a platinum(II) complex with 1,10-phenanthroline in different solvents to illustrate the type of data obtained from kinetic studies. hrpub.org

Table 3: Activation Parameters for the Reaction of cis-[Pt(p-FC6H4)2(SMe2)2] with 1,10-Phenanthroline

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Benzene | 28.677 | -165.9 |

| Acetone | 56.723 | -72.2 |

This data is for the reaction of a platinum(II) complex with unsubstituted 1,10-phenanthroline and is intended to be illustrative of the outputs of kinetic studies. Data for this compound is not available in the provided search results.

Exploration of Biological Interactions of 4 Iodo 1,10 Phenanthroline Derivatives Mechanistic Insights

Nucleic Acid Interactions

The primary cellular target for many 1,10-phenanthroline (B135089) derivatives is DNA. The planar aromatic system of the phenanthroline ligand allows it to interact with the helical structure of DNA through various binding modes, leading to structural and functional alterations that can culminate in cellular death.

Metal complexes of 1,10-phenanthroline, and by extension its derivatives like 4-Iodo-1,10-phenanthroline, are renowned for their ability to bind and cleave DNA. The binding affinity and mode are influenced by the nature of the central metal ion and the substituents on the phenanthroline ligand.

Binding Modes:

Intercalation: The planar phenanthroline ligand can insert itself between the base pairs of the DNA double helix. mdpi.comnih.gov This mode of binding is driven by π-π stacking interactions between the aromatic system of the ligand and the DNA bases. mdpi.com Intercalation leads to a lengthening and unwinding of the DNA helix, which can be observed experimentally through an increase in the viscosity of a DNA solution. nih.govjocpr.com This disruption can interfere with DNA replication and transcription processes. mdpi.com

Groove Binding: Alternatively, complexes can bind non-covalently within the major or minor grooves of the DNA. mdpi.comnih.gov This interaction is typically stabilized by weaker forces such as van der Waals interactions and hydrogen bonds. mdpi.com

Lesion-Specific Binding: Certain phenanthroline complexes have shown a high affinity for structural lesions in DNA, such as sites with an unpaired nucleotide. The complex can bind at this lesion-specific site, potentially through intercalation. nih.gov

Cleavage Mechanisms: Once bound to DNA, metal-phenanthroline complexes can induce cleavage of the phosphodiester backbone. The most common mechanism is oxidative cleavage, which involves the generation of reactive oxygen species (ROS). A well-studied example is the copper complex of 1,10-phenanthroline, which can produce hydroxyl radicals (•OH) via a redox-cycling mechanism. nih.gov These highly reactive radicals can then attack the deoxyribose sugar or the bases of DNA, leading to strand scission. nih.gov This ability to act as "chemical nucleases" makes these complexes valuable tools in molecular biology and as potential therapeutic agents. jocpr.comresearchgate.net The nuclease activity can be demonstrated using gel electrophoresis, which shows the conversion of supercoiled plasmid DNA to nicked and linear forms. researchgate.netresearchgate.net

| Complex Type | Primary Binding Mode | Cleavage Mechanism | Key Experimental Evidence | Reference |

|---|---|---|---|---|

| [Fe(phen)L]n+ | Intercalation | Oxidative | Increased DNA viscosity, absorption spectral changes, gel electrophoresis | jocpr.comresearchgate.net |

| [Zn(phen)L]n+ | Intercalation | Oxidative | Absorption spectral changes, gel electrophoresis | jocpr.comresearchgate.net |

| [Cu(phen)2]2+ | Groove Binding/Intercalation | Oxidative (Hydroxyl Radical) | DNA fragmentation analysis, inhibition by ROS scavengers | nih.govnih.gov |

| [Cd(phen)n]2+ | Groove Binding/Intercalation | Not specified | Spectrophotometry, viscosity, dynamic light scattering | nih.gov |

Beyond the canonical double helix, derivatives of 1,10-phenanthroline have emerged as effective ligands for non-canonical DNA structures known as G-quadruplexes (G4s). mdpi.com G4s are four-stranded structures formed in guanine-rich sequences, commonly found in telomeres and gene promoter regions. The stabilization of these structures can inhibit the activity of the enzyme telomerase and regulate gene expression, making G4 ligands attractive as potential anticancer agents. mdpi.comresearchgate.net

The planar aromatic surface of phenanthroline derivatives allows them to stack on the terminal G-quartets of the G4 structure, effectively "capping" and stabilizing it. This interaction prevents the G4 from unfolding, which can block the progression of DNA polymerase during replication. nih.gov Studies on various substituted phenanthroline compounds have shown that they can bind to and stabilize telomeric G4s more effectively than duplex DNA, demonstrating a degree of selectivity. mdpi.comresearchgate.net This stabilization can induce DNA breaks and genome instability in cells, contributing to their cytotoxic effects. nih.gov

Enzyme Inhibition Mechanisms, particularly Metallopeptidases

The chelating nature of the 1,10-phenanthroline scaffold makes it a potent inhibitor of metalloenzymes, particularly those containing zinc. nih.gov Metallopeptidases, a class of enzymes that utilize a metal ion (often Zn²⁺) in their active site to catalyze the hydrolysis of peptide bonds, are key targets.

Derivatives of 1,10-phenanthroline can inhibit these enzymes by binding to the catalytic metal ion, displacing a water molecule essential for catalysis and rendering the enzyme inactive. nih.gov This mechanism has been explored in the context of various diseases. For instance, N-aryl-1,10-phenanthroline-2-amines have been investigated as potential inhibitors of the Trypanosoma cruzi GP63 metalloprotease, a key enzyme in the pathogenesis of Chagas disease. nih.gov Similarly, ruthenium complexes containing substituted phenanthroline ligands have been shown to inhibit matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. mdpi.com These enzymes are crucial for the degradation of the extracellular matrix and are heavily involved in cancer metastasis. By inhibiting MMPs, these compounds can reduce the invasive potential of cancer cells. mdpi.com

Metal Chelation in Biological Systems and Antimicrobial Mechanisms

The antimicrobial activity of 1,10-phenanthroline and its derivatives is strongly linked to their ability to chelate essential metal ions. researchgate.net Microorganisms have a critical requirement for metal ions like iron, zinc, and manganese for various metabolic processes, including enzymatic activity and structural protein stability.

By sequestering these metal ions, phenanthroline derivatives can effectively starve the microbes, inhibiting growth and viability. researchgate.net This chelation disrupts metal-dependent proteins and interferes with metal acquisition and metabolism. researchgate.net However, the formation of metal-phenanthroline complexes can also enhance antimicrobial activity. tudublin.ienih.gov These complexes can possess different mechanisms of action compared to the free ligand, often involving the promotion of oxidative damage to cellular components. nih.gov The development of metal-phenanthroline complexes is a promising strategy to combat the rise of antibiotic-resistant bacteria, as they can target different biochemical pathways than traditional antibiotics. tudublin.ienih.govnih.gov

A key mechanism underlying the biological activity of metal-phenanthroline complexes is the generation of Reactive Oxygen Species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. smw.ch

Future Directions and Emerging Research Avenues for 4 Iodo 1,10 Phenanthroline

Advanced Functional Material Design and Smart Systems

The true potential of 4-Iodo-1,10-phenanthroline in materials science lies in its capacity as a programmable building block. The carbon-iodine bond is an exceptionally versatile synthetic handle, readily participating in a host of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govnasa.govrsc.org This reactivity allows for the precise installation of a wide array of functional groups at the 4-position, transforming the parent molecule into bespoke components for advanced materials.

Future research is set to exploit this programmability for the creation of sophisticated supramolecular architectures and "smart" systems. By appending photoactive moieties, redox-active centers, or polymerizable groups, scientists can design novel materials with tailored optical, electronic, and responsive properties. nih.govlabinsights.nl For instance, coupling this compound with fluorescent aromatic hydrocarbons could lead to the development of highly sensitive chemosensors. Upon coordination of the phenanthroline unit to a target metal ion, the spatial arrangement and electronic communication between the fluorophore and the ion-ligand complex could trigger a distinct, measurable change in light emission.

Moreover, the derivatization of this compound is a promising strategy for constructing complex metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The phenanthroline core provides a rigid and predictable coordination site, while the functional group extended from the 4-position can act as a secondary linker or impart specific properties, such as porosity or catalytic activity, to the resulting framework. The influence of such substituents on the photophysical and structural properties of metal complexes is a critical area of study, as minor electronic or steric changes can profoundly alter the material's characteristics, such as emission wavelengths and quantum yields. rsc.orguai.cl

Table 1: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy via this compound | Potential Application |

| Luminescent Sensors | Sonogashira coupling with fluorescent alkynes | Selective metal ion detection |

| Redox-Active Polymers | Heck coupling with vinyl-functionalized monomers | Charge storage, electrochromic devices |

| Functional MOFs | Suzuki coupling to introduce boronic acid-functionalized linkers | Gas separation, heterogeneous catalysis |

| Photosensitizers | Attachment of chromophores for visible light absorption | Dye-sensitized solar cells, photodynamic therapy |

Bio-Inspired Catalysis and Biomimetic Systems

The field of bio-inspired catalysis seeks to replicate the remarkable efficiency and selectivity of natural enzymes by creating synthetic molecules that mimic their active sites. rsc.org this compound is an ideal precursor for designing sophisticated ligands that can form the core of such biomimetic catalysts. The 1,10-phenanthroline (B135089) unit itself is a robust scaffold for coordinating to catalytically active transition metals, while the 4-iodo position offers a site for introducing secondary coordination spheres or functional groups that can modulate the catalyst's behavior. alfachemic.com

Future research will focus on using cross-coupling reactions to append moieties that mimic the enzymatic environment. For example, amino acid or peptide side chains could be attached to introduce hydrogen-bonding networks near the metal center. These networks could play a crucial role in substrate recognition, orientation, and the stabilization of transition states, mirroring the function of amino acid residues in an enzyme's active site. Similarly, the introduction of sterically demanding groups can create controlled pockets around the metal, enforcing shape-selective catalysis.

The development of catalysts for water oxidation is a key area where functionalized phenanthrolines are showing promise. Research has demonstrated that attaching phosphonate groups to a phenanthroline ligand can significantly boost the performance of ruthenium-based photosensitizers in light-driven water oxidation. researchgate.net This highlights how substituents, accessible via precursors like this compound, can fine-tune the electronic properties and stability of the catalytic complex. Future work could explore attaching proton-shuttling groups or other co-catalytic sites to create multifunctional systems capable of complex, multi-electron transformations, such as nitrogen fixation or carbon dioxide reduction.

Table 2: Strategies for Biomimetic Catalyst Design using this compound

| Biomimetic Feature | Synthetic Modification of this compound | Targeted Catalytic Function |

| Substrate Binding Pocket | Introduction of bulky aryl or alkyl groups via Suzuki coupling | Shape-selective oxidation/reduction |

| Hydrogen-Bonding Network | Attachment of amide or carboxylate-containing side chains | Enhanced substrate activation |

| Proton Relay | Incorporation of basic nitrogen heterocycles (e.g., imidazole) | Multi-proton, multi-electron transformations (e.g., H₂ evolution) |

| Electronic Tuning | Installation of electron-donating or -withdrawing groups | Modulation of metal center's redox potential |

Development of Novel Mechanistic Pathways in Organic and Inorganic Transformations

The introduction of an iodine atom at the 4-position of the 1,10-phenanthroline ligand provides a unique tool for influencing and studying reaction mechanisms. The electronic and steric properties of the iodo-substituent, and any group that subsequently replaces it, can alter the behavior of the corresponding metal complex, potentially steering a reaction down a previously disfavored or unknown pathway. dntb.gov.ua

A compelling area for future investigation is in copper-catalyzed reactions, where phenanthroline ligands are widely used. dntb.gov.ua Computational studies have shown that the choice of phenanthroline versus other ligands can determine whether a reaction proceeds via a single-electron transfer (SET) or an iodine atom transfer (IAT) mechanism in Ullmann-type couplings. nih.gov The electronic perturbation caused by the 4-iodo substituent could further modulate this delicate balance, providing a means to control reaction pathways with high fidelity. Understanding how the 4-iodo group influences the frontier molecular orbitals of the copper complex will be key to predicting and exploiting these mechanistic shifts.

Furthermore, mechanistic studies of catalytic cycles involving phenanthroline-ligated metals stand to benefit from the use of the 4-iodo derivative. For example, in the copper-catalyzed iododeboronation reaction, a phenanthroline-ligated Cu(II) species is proposed to undergo transmetalation and reductive elimination. acs.org By systematically replacing the iodine atom with a series of electronically distinct substituents (e.g., -H, -OMe, -CF₃), researchers can use Hammett-type analysis to probe the electronic demand of key steps in the catalytic cycle. This approach can provide deep mechanistic insight, revealing which steps are rate-limiting and how the ligand can be optimized to improve catalyst turnover and efficiency. The development of such detailed mechanistic understanding is crucial for the rational design of new, more effective catalysts for a wide range of organic and inorganic transformations.

Q & A

Basic: What are the key synthetic challenges in preparing 4-iodo-1,10-phenanthroline derivatives, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound derivatives often involves halogenation or substitution reactions. A major challenge is achieving regioselective iodination at the 4-position due to competing reaction pathways. To optimize yields, researchers employ Box-Behnken experimental design to screen variables (e.g., temperature, reagent stoichiometry) and identify critical factors. For example, substituents at the C2/C9 positions (e.g., methyl groups) can sterically hinder undesired side reactions . Purification typically involves column chromatography or recrystallization, monitored by TLC or HPLC.

Advanced: How do substituents on the 1,10-phenanthroline backbone influence the electrochemical redox properties of 4-iodo derivatives?

Methodological Answer:

Electrochemical studies (cyclic voltammetry, differential pulse voltammetry) reveal that electron-withdrawing groups (e.g., -I, -CN) at the 4-position lower reduction potentials due to increased electron affinity. For instance, 4-iodo-5-fluoro-1,10-phenanthroline exhibits a 150 mV cathodic shift compared to non-halogenated analogs . Computational modeling (DFT) further correlates substituent effects with frontier molecular orbital energies. Researchers should control solvent polarity (e.g., DMF vs. acetonitrile) and use Ag/AgCl reference electrodes for reproducibility .

Basic: What spectroscopic techniques are most effective for characterizing this compound complexes?

Methodological Answer:

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~ 270–320 nm for Cu(II) complexes) .

- NMR (¹H/¹³C) : Detects iodination-induced deshielding; aromatic protons near the iodine atom show downfield shifts (Δδ ~ 0.5–1.2 ppm) .

- X-ray Diffraction : Resolves iodine’s heavy atom effect, enabling precise determination of bond lengths (e.g., C–I = 2.09 Å) and π-stacking interactions (3.7–4.2 Å) .

Advanced: How can computational methods predict the coordination behavior of this compound with lanthanides?

Methodological Answer:

Software like LUMPAC combines density functional theory (DFT) and semi-empirical calculations to model ligand-field splitting and luminescence efficiency. For example, europium(III) complexes with this compound show enhanced quantum yields (Φ = 0.32) due to iodine’s heavy atom effect promoting intersystem crossing . Researchers must validate computational results with experimental emission spectra (e.g., ⁵D₀ → ⁷F₂ transitions at 612 nm) and lifetime measurements .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use glove boxes or fume hoods to avoid inhalation/contact with iodine vapors.

- Wear nitrile gloves and PPE, as iodine derivatives can penetrate latex .

- Store waste in sealed containers labeled for halogenated organics; dispose via certified hazardous waste services .

Advanced: What strategies improve the extraction efficiency of this compound-based ligands in metal separation?

Methodological Answer:

Modifying the ligand’s hydrophobic backbone (e.g., adding phenothiazine substituents) enhances partitioning into organic phases (e.g., Isopar L). For Am(III)/Ln(III) separation, bis-lactam-1,10-phenanthroline (BLPhen) derivatives achieve distribution ratios (D) > 100 in nitric acid media. Researchers use slope analysis (log D vs. log [ligand]) to confirm 1:1 or 2:1 ligand-metal stoichiometry . pH optimization (2.5–3.5) minimizes proton competition .

Basic: How can researchers resolve contradictory data in the stability constants of this compound metal complexes?

Methodological Answer:

Contradictions often arise from solvent polarity or ionic strength variations. Standardize conditions using IUPAC-recommended buffers (e.g., 0.1 M KCl for ionic strength adjustment). Employ complementary techniques:

- Potentiometric Titration : Measures stepwise protonation constants (log K₁, log K₂).

- Spectrophotometric Titration : Monitors absorbance changes during complexation .

- Isothermal Titration Calorimetry (ITC) : Provides direct ΔH and ΔS values .

Advanced: What role does π-π stacking play in the crystallographic packing of this compound derivatives?

Methodological Answer:

π-π interactions (3.7–4.2 Å) between phenanthroline rings and iodinated aromatic systems stabilize crystal lattices. In Hg(II) complexes, these interactions align molecules into 1D chains, confirmed by Hirshfeld surface analysis . To study this, grow single crystals via slow diffusion (e.g., methanol into DCM) and collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL resolves disorder caused by iodine’s large van der Waals radius .

Basic: What are the best practices for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor m/z 353.1 → 226.9 (collision energy: 25 eV) .

- Fluorescence Detection : For metal-free analysis, derivatize with Fe²⁺ and 1,10-phenanthroline, measuring emission at 510 nm (excitation: 295 nm) .

Advanced: How can substituent electronic effects be exploited to tune the catalytic activity of this compound in oxidation reactions?

Methodological Answer:

Electron-deficient ligands (e.g., 4-iodo-5-cyano-1,10-phenanthroline) stabilize high-valent metal centers, enhancing catalytic turnover in epoxidation. For example, Mn(III) complexes achieve TOF > 500 h⁻¹ in styrene epoxidation using H₂O₂. Kinetic studies (Eyring plots) reveal lower activation barriers (Δ‡G ~ 75 kJ/mol) compared to non-iodinated analogs. Use in situ IR or EPR to monitor intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.